1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene

Catalog No.
S16002102
CAS No.
M.F
C10H9BrF3IO
M. Wt
408.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benze...

Product Name

1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene

IUPAC Name

1-(3-bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene

Molecular Formula

C10H9BrF3IO

Molecular Weight

408.98 g/mol

InChI

InChI=1S/C10H9BrF3IO/c11-5-1-2-7-3-4-8(15)6-9(7)16-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

VCGWVCWGCCEDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)OC(F)(F)F)CCCBr

1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a bromopropyl group, an iodine atom, and a trifluoromethoxy functional group. Its molecular formula is C10H9BrF3IOC_{10}H_{9}BrF_{3}IO, and it has a molecular weight of approximately 408.98 g/mol . The compound's structure consists of a benzene ring substituted at the first position with a 3-bromopropyl group, at the fourth position with an iodine atom, and at the second position with a trifluoromethoxy group. This configuration contributes to its chemical reactivity and potential applications in various fields.

The chemical behavior of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene can be influenced by its functional groups. The bromine and iodine atoms are good leaving groups, making the compound susceptible to nucleophilic substitutions. Additionally, the trifluoromethoxy group can participate in various electrophilic aromatic substitution reactions due to its electron-withdrawing nature.

Reactions may include:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Electrophilic aromatic substitution: The presence of the trifluoromethoxy group may facilitate substitutions on the aromatic ring under suitable conditions.

While specific biological activity data for 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is limited in the literature, compounds with similar structures often exhibit significant pharmacological properties. The presence of halogens (bromine and iodine) and electron-withdrawing groups like trifluoromethoxy can enhance biological activity by modulating lipophilicity and reactivity towards biological targets.

Potential areas of interest include:

  • Antimicrobial activity: Similar halogenated compounds have shown efficacy against various bacterial strains.
  • Anticancer properties: Some derivatives of halogenated aromatic compounds have been explored for their ability to inhibit cancer cell proliferation.

The synthesis of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene typically involves multiple steps, including halogenation and functional group transformations. A general synthetic route may include:

  • Preparation of the bromopropyl substituent: This can be achieved through alkylation reactions involving appropriate bromopropyl precursors.
  • Iodination: The introduction of iodine can be accomplished via electrophilic iodination methods.
  • Trifluoromethoxylation: The trifluoromethoxy group can be introduced using reagents such as trifluoromethoxide or through nucleophilic substitution reactions with trifluoromethylating agents.

1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development, especially in creating compounds with enhanced biological activity.
  • Material Science: Utilized in the synthesis of advanced materials due to its unique electronic properties.
  • Agricultural Chemicals: Potential use as a precursor in developing agrochemicals.

Interaction studies involving 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene could focus on its behavior in biological systems, particularly how it interacts with enzymes or receptors. Understanding these interactions is crucial for assessing its potential therapeutic applications or toxicity.

Key areas for interaction studies might include:

  • Binding affinity studies: Evaluating how well the compound binds to specific biological targets.
  • Metabolic studies: Investigating how the compound is metabolized in biological systems.

Several compounds share structural similarities with 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene. Here are a few examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-4-iodo-2-(trifluoromethyl)benzeneC7H3BrF3IC_{7}H_{3}BrF_{3}IContains a trifluoromethyl instead of trifluoromethoxy
1-(3-Bromopropyl)-3-iodo-2-(trifluoromethoxy)benzeneC10H9BrF3IOC_{10}H_{9}BrF_{3}IODifferent positioning of iodine on the benzene ring
1-Bromo-3-fluoro-2-iodo-4-(trifluoromethoxy)benzeneC7H2BrF4IOC_{7}H_{2}BrF_{4}IOFluoro substitution enhances reactivity

Uniqueness

The unique combination of bromine, iodine, and trifluoromethoxy groups in 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene allows for diverse chemical reactivity and potential applications that may not be present in structurally similar compounds. Its specific arrangement of substituents may also influence its biological activity differently compared to other halogenated compounds.

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Exact Mass

407.88336 g/mol

Monoisotopic Mass

407.88336 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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